tert-Butyl 2-benzyl-3-oxopiperazine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-benzyl-3-oxopiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-9-17-14(19)13(18)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQHYEJEGGKFNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(=O)C1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401172951 | |
| Record name | 1,1-Dimethylethyl 3-oxo-2-(phenylmethyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401172951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76003-31-1 | |
| Record name | 1,1-Dimethylethyl 3-oxo-2-(phenylmethyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76003-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-oxo-2-(phenylmethyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401172951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Tert Butyl 2 Benzyl 3 Oxopiperazine 1 Carboxylate
Strategies for the Construction of the 2-Benzyl-3-oxopiperazine Core
The formation of the 2-benzyl-3-oxopiperazine scaffold is a critical step in the synthesis of the target molecule. This can be achieved through several cyclization and ring-forming strategies, adaptable to both solid-phase and solution-phase synthesis.
Cyclization Reactions and Ring-Forming Approaches
Cyclization reactions are fundamental to forming the piperazinone ring. These methods often involve the intramolecular condensation of a linear precursor containing the necessary diamine and carbonyl functionalities.
Solid-phase synthesis offers a powerful platform for the generation of piperazinone libraries, allowing for high-throughput screening and optimization. acs.org One common approach involves anchoring an amino acid to a resin, followed by a series of reactions to build the piperazinone core. For instance, a resin-bound amino acid can undergo a disrupted Ugi reaction to form an N-acyl aziridine intermediate, which upon reaction with a nucleophile and subsequent cleavage from the resin, yields the desired piperazinone. acs.org
Another solid-phase strategy involves the N-alkylation of a resin-bound N-substituted glycine with a suitable lactone, such as Boc-serine-β-lactone. The resulting carboxylic acid is then coupled with a benzylamine derivative. Treatment with an acid like trifluoroacetic acid (TFA) facilitates cleavage from the resin, deprotection, and concomitant cyclization to afford the piperazinone. acs.org
| Resin | Key Reagents | Reaction Type | Outcome |
| Wang Resin | N-(4-tert-butyloxy-phenethyl)-glycine, Boc-serine-β-lactone, Benzylamine derivatives, BOP reagent, TFA | N-alkylation, Amide coupling, Cleavage and Cyclization | Piperazinone analogues |
| FMP Resin | Amino esters, Aziridine aldehyde dimers, Isocyanides, Nucleophiles, TFA | Reductive amination, Disrupted Ugi reaction, Nucleophilic opening, Cleavage | 2,3,6-trisubstituted piperazinones |
Solution-phase synthesis provides a more traditional yet versatile approach to the 2-benzyl-3-oxopiperazine core. A common starting material is piperazine-2-one, which can be protected with a tert-butoxycarbonyl (Boc) group at the N1 position. This is typically achieved by reacting piperazine-2-one with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP). guidechem.com
The synthesis of the piperazinone ring itself can be accomplished through the cyclization of suitably substituted ethylenediamine derivatives. For example, a linear precursor containing an N-Boc protected amine and a leaving group can undergo intramolecular cyclization to form the piperazinone ring. researchgate.net
| Starting Material | Reagents | Key Step | Product | Yield |
| Piperazine-2-one | (Boc)₂O, Et₃N, DMAP, CH₂Cl₂ | N-Boc protection | tert-Butyl 3-oxopiperazine-1-carboxylate | 90% guidechem.com |
| Diethanolamine | Thionyl chloride; (Boc)₂O; Ammonia | Chlorination, Boc protection, Aminolysis cyclization | N-Boc piperazine (B1678402) | High yield and purity google.com |
Alkylation Reactions at the Piperazine Nitrogen Atom (N-4)
The introduction of the benzyl (B1604629) group at the N-4 position of the piperazine ring is a crucial step in the synthesis of the target compound. This is typically achieved through nucleophilic substitution reactions.
Regioselectivity in the alkylation of the piperazine ring is essential, especially when one nitrogen is already protected. With the N1 position blocked by a Boc group, the N4 nitrogen becomes the primary site for alkylation. The reaction of tert-butyl 3-oxopiperazine-1-carboxylate with an appropriate benzylating agent in the presence of a base will selectively yield the N4-benzylated product.
The most common alkylating agents for introducing the benzyl group are benzyl halides, such as benzyl bromide or benzyl chloride. The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). For instance, the reaction of tert-butyl piperazine-1-carboxylate with a benzyl halide in the presence of sodium hydride leads to the formation of the N-benzylated product.
| Substrate | Alkylating Agent | Base | Solvent | Product |
| tert-Butyl piperazine-1-carboxylate | Benzyl bromide | NaH | DMF | tert-Butyl 4-benzylpiperazine-1-carboxylate |
| 2-Oxopiperazine | Benzyl isocyanate | Triethylamine | - | N-benzyl-2-oxopiperazine urea derivative |
Mitsunobu Chemistry in Ring Formation and Derivatization
The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of alcohols to a variety of other functional groups, including the formation of C-N bonds, which is critical for the synthesis of nitrogen-containing heterocycles. morressier.comrsc.orgku.edu This reaction typically involves an alcohol, a nucleophile (in this case, a nitrogen atom), a phosphine reagent like triphenylphosphine (PPh3), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). google.comnih.gov The reaction proceeds under mild conditions and is known for inverting the stereochemistry at the alcohol carbon, making it a valuable method for stereocontrolled synthesis.
In the context of synthesizing tert-butyl 2-benzyl-3-oxopiperazine-1-carboxylate, an intramolecular Mitsunobu cyclization is a key strategy. researchgate.net This approach would typically start with a linear precursor containing a secondary alcohol and a sulfonamide or a similar nitrogen nucleophile. The Mitsunobu conditions then facilitate the cyclodehydration to form the piperazinone ring.
A plausible synthetic precursor for this intramolecular cyclization would be a compound like N-(tert-butoxycarbonyl)-N'-(2-hydroxy-1-phenylethyl)glycinamide. Under Mitsunobu conditions, the hydroxyl group is activated by the phosphine-azodicarboxylate complex, allowing the amide nitrogen to act as an intramolecular nucleophile, leading to ring closure and the formation of the desired piperazinone.
| Parameter | Condition | Reference |
| Reagents | Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD) | nih.gov |
| Solvent | Tetrahydrofuran (THF) | ku.edu |
| Temperature | 0 °C to room temperature | ku.edu |
| Typical Yield | 60-80% | nih.gov |
Integration of α-Amino Acid Precursors in Synthetic Pathways
The use of α-amino acids as starting materials for the synthesis of complex molecules is a cornerstone of modern organic chemistry, primarily due to their natural abundance, chirality, and the presence of multiple functional groups that can be selectively manipulated. For the synthesis of this compound, α-amino acids, particularly L-phenylalanine, serve as ideal chiral precursors.
Chiral pool synthesis leverages the existing stereocenters in naturally occurring molecules to create new chiral compounds. L-phenylalanine is a direct and logical starting material for this compound as it provides the necessary benzyl side chain with the correct stereochemistry at the C2 position of the piperazinone ring.
A general strategy involves the functionalization of both the amino and carboxylic acid groups of L-phenylalanine. For instance, the carboxylic acid can be reduced to an alcohol, which is then elaborated to introduce the rest of the piperazinone ring atoms. The amino group is typically protected, often with a tert-butoxycarbonyl (Boc) group, which ultimately becomes the carbamate (B1207046) on the N1 position of the final product.
| Starting Material | Key Transformation | Resulting Intermediate |
| N-Boc-L-phenylalanine | Reduction of carboxylic acid | N-Boc-L-phenylalaninol |
| N-Boc-L-phenylalaninol | Alkylation of the amino group with a two-carbon unit | Linear precursor for cyclization |
The synthesis of piperazinones can also be approached through the cyclization of dipeptide-like molecules, or pseudodipeptides. In this strategy, a dipeptide is constructed where one of the amide bonds is destined to become part of the piperazinone ring. For the target molecule, a dipeptide precursor could be assembled from N-Boc-L-phenylalanine and a glycine derivative.
For example, N-Boc-L-phenylalanine can be coupled with an N-protected ethanolamine derivative. The resulting linear precursor would then have the necessary backbone to form the six-membered ring. Subsequent deprotection and intramolecular cyclization would yield the desired 2-benzyl-3-oxopiperazine core, which can then be N-protected with a tert-butoxycarbonyl group if not already present.
| Precursor Type | Key Reaction | Advantage |
| N-Boc-L-phenylalanyl-N-(2-hydroxyethyl)amide | Intramolecular cyclization (e.g., Mitsunobu) | Direct formation of the piperazinone ring |
| Dipeptide of L-phenylalanine and glycine | Reductive amination followed by cyclization | Utilizes readily available starting materials |
Transition-Metal Catalyzed Methodologies for Synthesis
Transition-metal catalysis has revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed reactions, in particular, have been widely employed in the synthesis of complex heterocyclic systems.
Palladium-catalyzed decarboxylative allylic alkylation is a powerful method for the formation of C-C bonds. While the name suggests allylic alkylation, related decarboxylative couplings can be used to introduce other alkyl or aryl groups, including a benzyl group. morressier.comku.edunih.gov
In the context of synthesizing this compound, this methodology could be envisioned to introduce the benzyl group at the C2 position of a pre-formed piperazinone ring. The starting material would be a derivative of tert-butyl 3-oxopiperazine-1-carboxylate that is further functionalized at the C2 position with a carboxylic acid or a related group that can undergo decarboxylation.
The reaction would proceed via the formation of a palladium-enolate of the piperazinone, followed by decarboxylation and subsequent coupling with a benzyl electrophile, such as benzyl bromide, in the presence of a palladium catalyst and a suitable ligand. This approach offers a convergent route to the target molecule.
| Parameter | Typical Condition | Reference |
| Catalyst | Pd(PPh3)4 or Pd2(dba)3 | morressier.com |
| Ligand | Phosphine-based ligands (e.g., PPh3) | morressier.com |
| Benzyl Source | Benzyl bromide or benzyl carbonate | ku.edu |
| Solvent | Toluene (B28343) or THF | ku.edu |
| Temperature | 80-110 °C | ku.edu |
Stereochemical Control in the Synthesis of Tert Butyl 2 Benzyl 3 Oxopiperazine 1 Carboxylate
Enantioselective and Diastereoselective Synthetic Approaches
The creation of the chiral center at the C2 position of the piperazinone ring is the primary challenge in the synthesis of tert-butyl 2-benzyl-3-oxopiperazine-1-carboxylate. Enantioselective and diastereoselective methods are employed to ensure the desired stereoisomer is produced in high purity.
One of the most effective strategies for introducing the benzyl (B1604629) group at the C2 position in a stereocontrolled manner is through the asymmetric alkylation of a prochiral N-Boc-piperazin-2-one enolate. nih.gov This approach involves deprotonating the α-carbon to the carbonyl group using a strong base to form an enolate, which is then reacted with benzyl bromide. The stereochemical outcome is directed by a chiral catalyst or a chiral auxiliary group.
Recent advancements have focused on catalytic asymmetric methods. For instance, palladium-catalyzed asymmetric allylic alkylation has been successfully used for the synthesis of α-substituted piperazin-2-ones with high enantioselectivity. nih.gov While this specific method introduces an allyl group, similar catalytic systems can be adapted for benzylation. Another powerful technique is the use of phase-transfer catalysts to control the stereoselective alkylation of N-Boc protected piperazinones.
Alternatively, a diastereoselective approach can be employed by starting with a chiral building block, such as an amino acid derivative. This "chiral pool" synthesis installs a predefined stereocenter that directs the stereochemical outcome of subsequent reactions. For example, cyclization of a dipeptide precursor derived from a chiral amino acid can yield a stereochemically defined piperazinone. dicp.ac.cn A key nitro-Mannich reaction has also been used to establish the relative stereochemistry in substituted piperazinones, which then directs the formation of subsequent stereocenters. nih.gov
Chiral Auxiliaries and Catalytic Systems in Asymmetric Synthesis
To achieve high levels of stereocontrol in the alkylation of the piperazinone scaffold, chiral auxiliaries are often temporarily incorporated into the molecule. wikipedia.org These auxiliaries, typically derived from readily available chiral molecules like amino acids or terpenes, create a chiral environment that forces the incoming benzyl group to add to one face of the enolate over the other. nih.govresearchgate.net
Evans oxazolidinones are a class of highly effective chiral auxiliaries for directing the alkylation of carbonyl compounds. researchgate.net The N-Boc-piperazin-2-one can be acylated with an Evans-type auxiliary, and subsequent deprotonation and alkylation steps proceed with high diastereoselectivity. The auxiliary can then be cleaved under mild conditions to yield the enantiomerically enriched product. wikipedia.org Other notable auxiliaries include pseudoephedrine and Oppolzer's camphorsultam, which have been widely applied in asymmetric synthesis. wikipedia.org
In parallel, the development of asymmetric catalytic systems offers a more atom-economical approach. Transition metal catalysts, particularly those based on palladium, rhodium, or iridium, when combined with chiral ligands, can create a chiral pocket that controls the stereochemistry of the alkylation. rsc.org For the synthesis of chiral piperazin-2-ones, palladium catalysts complexed with chiral phosphine-oxazoline (PHOX) ligands have shown great promise, delivering products with high yields and enantioselectivities. nih.gov The advantage of this method is that only a small amount of the chiral source (the ligand) is needed to generate large quantities of the chiral product.
| Method | Chiral Source | Key Features | Typical Stereoselectivity |
| Chiral Auxiliary | Evans Oxazolidinone | Forms a chiral imide; directs alkylation via steric hindrance. | High d.r. (>95:5) |
| Chiral Auxiliary | Pseudoephedrine | Forms a chiral amide; chelation control influences stere outcome. | High d.r. (>95:5) |
| Asymmetric Catalysis | Pd / Chiral Ligand (e.g., PHOX) | Creates a chiral environment around the metal center. | High e.e. (>90%) |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium (B1175870) Salt | Forms a chiral ion pair with the enolate. | Moderate to high e.e. |
Conformational Analysis of Stereoisomers
The piperazine (B1678402) ring in this compound is not planar and typically adopts a chair or twisted-boat conformation. rsc.orgnih.gov The conformational preference is influenced by the steric and electronic properties of the substituents. The bulky tert-butoxycarbonyl (Boc) group on N1 and the benzyl group on C2 play a significant role in determining the most stable conformation.
Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformational dynamics in solution. rsc.orgnih.gov At room temperature, the piperazine ring may be rapidly interconverting between different chair forms, leading to averaged signals in the NMR spectrum. However, at low temperatures, this ring inversion can be slowed or "frozen out" on the NMR timescale, allowing for the observation of distinct signals for axial and equatorial protons. nih.gov
Furthermore, rotation around the carbamate (B1207046) (N-COO) and amide (N-CO) bonds is restricted due to their partial double-bond character. rsc.orgnih.gov This can lead to the presence of different rotamers, which may also be observable by NMR. The energy barriers for both ring inversion and amide bond rotation in N-acyl piperazines have been calculated to be in the range of 56 to 80 kJ mol⁻¹. rsc.orgnih.gov Computational methods, such as Density Functional Theory (DFT), can be used to model the different possible conformers and calculate their relative energies, providing insights that complement experimental NMR data. researchgate.net
| Conformation/Process | Influencing Factors | Analytical Method |
| Ring Conformation | Steric bulk of benzyl and tert-butyl groups | Low-Temperature NMR, DFT Calculations |
| Amide Rotamers | Partial double bond character of N-CO bonds | Temperature-Dependent NMR |
| Ring Inversion Barrier | Substituent interactions (e.g., 1,3-diaxial) | Dynamic NMR, Coalescence Temperature Analysis |
Assignment and Confirmation of Absolute Stereochemistry
Once an enantiomerically enriched sample of this compound has been synthesized, it is crucial to unambiguously determine its absolute stereochemistry (i.e., whether it is the (R) or (S) enantiomer).
The most definitive method for determining absolute stereochemistry is single-crystal X-ray crystallography. nih.govvensel.org This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of every atom in the molecule. If a crystal of sufficient quality can be grown, X-ray analysis provides incontrovertible proof of both the relative and absolute configuration. chemrxiv.org
In the absence of a suitable crystal, the absolute stereochemistry can often be assigned through chemical correlation. If the synthesis began with a starting material of known absolute configuration (e.g., a specific enantiomer of an amino acid) and all subsequent reactions proceed with a known stereochemical outcome, the stereochemistry of the final product can be confidently inferred. nih.govrsc.org
Spectroscopic methods, such as circular dichroism (CD), can also be used, often in conjunction with computational predictions, to assign the absolute configuration. By comparing the experimentally measured CD spectrum to the spectrum predicted by quantum chemical calculations for a given enantiomer, the absolute stereochemistry can be determined.
Chemical Reactivity and Transformations of Tert Butyl 2 Benzyl 3 Oxopiperazine 1 Carboxylate
Functional Group Interconversions on the Piperazine (B1678402) Ring
Research into the direct functional group interconversions on the core piperazine ring of tert-butyl 2-benzyl-3-oxopiperazine-1-carboxylate is an area of ongoing investigation. The primary transformations reported for analogous 2-oxopiperazine systems focus on modifications at the nitrogen and carbonyl functionalities rather than direct manipulation of the ring's carbon framework.
Derivatization Strategies at Nitrogen Atoms (N-1, N-4)
The differential reactivity of the two nitrogen atoms in the 2-oxopiperazine ring allows for selective functionalization. The N-1 nitrogen is part of a carbamate (B1207046) and is thus protected, while the N-4 nitrogen is a secondary amine available for substitution.
Boc-Deprotection and Subsequent Functionalization
The tert-butoxycarbonyl (Boc) protecting group at the N-1 position can be readily removed under acidic conditions to liberate the secondary amine. A common method for this deprotection is treatment with a solution of hydrochloric acid in ethyl acetate. This unmasks the N-1 position, allowing for subsequent functionalization.
Following Boc-deprotection, the newly exposed secondary amine at N-1 can undergo various reactions, such as acylation or alkylation, enabling the introduction of a wide range of substituents at this position. This two-step sequence of deprotection followed by functionalization is a key strategy in the synthesis of diverse libraries of 2-oxopiperazine derivatives.
Regioselective N-Alkylation and N-Acylation
The N-4 position of this compound can be selectively alkylated or acylated. The presence of the bulky Boc group at N-1 can influence the regioselectivity of these reactions.
In the synthesis of potential PAR1 antagonists, the regioselective alkylation of similar 2-oxopiperazine scaffolds has been demonstrated. For instance, N-benzylation at the N-4 position can be achieved using benzyl (B1604629) bromide in the presence of a base such as cesium carbonate. Similarly, N-alkylation with other electrophiles, like tert-butyl bromoacetate, proceeds under similar conditions. The yields for these reactions can vary depending on the specific substrates and reaction conditions.
| Electrophile | Base | Solvent | Temperature (°C) | Yield (%) |
| Benzyl bromide | Cs2CO3 | CH3CN | 150 (MW) | 40-80 |
| tert-Butyl bromoacetate | Cs2CO3 | CH3CN | 150 (MW) | 50-80 |
This data is based on reactions with analogous 2-oxopiperazine structures and serves as a representative example.
Transformations of the Benzyl Moiety
The benzyl group at the 2-position of the piperazine ring can be removed through catalytic hydrogenation. This debenzylation reaction is a common strategy in peptide and medicinal chemistry to unmask a functional group or to introduce a hydrogen atom at a specific position.
Catalytic transfer hydrogenation offers a mild and efficient method for the removal of N-benzyl groups. This can be achieved using a palladium on carbon (Pd/C) catalyst with a hydrogen donor such as ammonium (B1175870) formate (B1220265) or formic acid. These conditions are often compatible with other functional groups present in the molecule. The reaction proceeds by the cleavage of the carbon-nitrogen bond, releasing toluene (B28343) as a byproduct.
| Catalyst | Hydrogen Donor | Solvent | Temperature |
| 10% Pd/C | Ammonium Formate | Methanol | Reflux |
| 10% Pd/C | Formic Acid | Not specified | Not specified |
These are general conditions for N-debenzylation and may require optimization for the specific substrate.
Reactions Involving the Carbonyl Functionality
The lactam carbonyl group at the 3-position of the piperazine ring is a key functional handle for further molecular modifications. While less reactive than a ketone carbonyl, it can still undergo a variety of chemical transformations.
One of the primary reactions of the lactam carbonyl is reduction to the corresponding cyclic amine. This can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4). This transformation converts the 2-oxopiperazine core into a fully saturated piperazine ring, which can have significantly different biological properties. The specific conditions for this reduction, including solvent and temperature, would need to be carefully optimized to avoid side reactions.
Applications As a Key Synthon in Complex Molecule Construction
Role in the Synthesis of Constrained Peptidomimetics
One of the most significant applications of this oxopiperazine scaffold is in the creation of peptidomimetics—molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and cell permeability. The rigid 2-oxopiperazine ring serves as a constrained building block, locking the backbone into a specific conformation. researchgate.net
A key area of peptidomimetic research is the development of scaffolds that can mimic secondary protein structures like the α-helix. nih.gov α-helices are fundamental to many protein-protein interactions (PPIs), which are often implicated in disease. gyrosproteintechnologies.com Scaffolds based on the oxopiperazine core have been successfully designed as nonpeptidic α-helix mimetics. nih.gov These molecules, termed oxopiperazine helix mimetics (OHMs), are engineered to project side chains from a rigid backbone in a spatial arrangement that mimics the presentation of key residues (often in an i, i+4, and i+7 pattern) on one face of an α-helix. nih.govnih.gov
The synthesis of these mimetics often involves α-amino acids as starting materials, which allows for the incorporation of a chiral backbone, a feature that can be advantageous for discriminating between chiral protein pockets. nih.govebrary.net The compound tert-Butyl 2-benzyl-3-oxopiperazine-1-carboxylate represents a monomeric unit where the benzyl (B1604629) side chain mimics a key hydrophobic residue, such as the Phenylalanine19, Tryptophan23, or Leucine26 residues critical for the p53-MDM2 interaction. google.com Computational design principles have been applied to optimize these peptidomimetic structures, leading to potent inhibitors of therapeutically important PPIs. nih.gov
| Compound | Sequence Mimicked | Description | Significance |
|---|---|---|---|
| Mimetic 1 | FWAL | Features wild-type residues (Phe, Trp, Leu) grafted onto the oxopiperazine scaffold to mimic the key binding residues of the p53 α-helix. google.com | Demonstrates the direct mimicry of natural amino acid "hot spot" residues on a nonpeptidic backbone. google.com |
| Mimetic 2 | FWKL | Similar to Mimetic 1, but incorporates a lysine (B10760008) (K) at a non-interacting position to potentially improve solubility. google.com | Highlights the scaffold's versatility in allowing modifications to fine-tune physicochemical properties. google.com |
The tert-Boc protecting group on the oxopiperazine synthon is crucial for its incorporation into larger, oligomeric structures. google.com By using standard solid-phase or solution-phase synthesis techniques, these monomeric units can be sequentially coupled to form dimers, trimers, and longer oligomers. gyrosproteintechnologies.comebrary.net Molecular modeling and spectroscopic studies have provided compelling evidence that oligooxopiperazine dimers adopt stable, predictable conformations that effectively reproduce the desired spatial arrangement of side chains. nih.gov The key step in creating these oligomers is the formation of the six-membered piperazine (B1678402) ring, which can be achieved through methods like reductive amination or the Fukuyama-Mitsunobu alkylation, effectively adding an ethylene (B1197577) bridge between amide nitrogens of a peptide precursor. ebrary.net This process creates a highly structured, rod-like arrangement capable of mimicking helical topography. researchgate.net
Utilization as a Building Block for Diverse Heterocyclic Scaffolds
The 2-oxopiperazine core is a valuable heterocyclic scaffold in its own right. chemimpex.com Piperazine-containing compounds are prevalent in pharmaceuticals, valued for their ability to form multiple hydrogen bonds, modulate physicochemical properties like solubility, and serve as versatile intermediates. connectjournals.com The this compound synthon can be chemically modified to create a wide range of other diastereomerically pure peptidomimetics. rsc.org For instance, selective deprotection and subsequent regio- and diastereoselective alkylation at other positions on the ring can yield complex 1,3,4-trisubstituted-2-oxopiperazines. rsc.org This adaptability makes the initial synthon a gateway to a large library of diverse and structurally complex heterocyclic molecules. connectjournals.comrsc.org
Enabling the Introduction of Specific Side Chain Functionalities
A major advantage of using synthons like this compound is the inherent ability to introduce specific and diverse side chain functionalities. nih.gov The benzyl group itself is the side chain of phenylalanine, a critical residue in many biological interactions. However, the true power of this synthetic platform lies in its compatibility with a wide range of α-amino acids as precursors. nih.govebrary.net
By starting the synthesis with different natural or non-natural α-amino acids, a vast array of side chains—representing different sizes, polarities, and functionalities—can be installed at the 2-position of the oxopiperazine ring. This rapid diversification is essential for screening libraries of compounds to discover potent ligands for protein targets. gyrosproteintechnologies.com Both solid-phase and solution-phase synthetic strategies have been optimized to facilitate this diversification, making it possible to systematically explore the chemical space around a target protein-protein interaction. ebrary.net
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to confirming the identity and structure of the title compound. While specific experimental data for tert-butyl 2-benzyl-3-oxopiperazine-1-carboxylate is not extensively reported in publicly available literature, its expected spectral characteristics can be predicted based on its constituent functional groups and data from closely related analogues.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the tert-butyl group, the benzyl (B1604629) group, and the piperazine (B1678402) ring. The tert-butyl group would appear as a sharp singlet, integrating to nine protons, typically in the upfield region (around 1.4-1.5 ppm). The aromatic protons of the benzyl group would resonate as a multiplet between 7.2 and 7.4 ppm, integrating to five protons. The benzylic methylene (B1212753) protons (CH₂) and the protons on the chiral center (C2) and the piperazine ring would appear as a series of complex multiplets in the range of approximately 2.8 to 4.5 ppm. Due to the restricted rotation around the carbamate (B1207046) (N-Boc) bond, some of these piperazine ring signals may appear as broadened peaks or even as two distinct sets of signals, representing different rotational isomers (rotamers). nih.gov
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. Key expected resonances include the carbonyl carbons of the amide and carbamate groups (typically ~155 ppm and ~170 ppm), the quaternary and methyl carbons of the tert-butyl group (~80 ppm and ~28 ppm, respectively), and the distinct aromatic carbons of the benzyl substituent (~127-136 ppm). The aliphatic carbons of the piperazine ring and the benzylic CH₂ would appear in the 40-60 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| -C(CH₃)₃ | ~1.45 (singlet, 9H) | ~28.4 (3C) |
| -C (CH₃)₃ | --- | ~80.5 |
| Piperazine CH, CH₂ | ~2.8 - 4.5 (multiplets) | ~40 - 60 |
| Benzyl CH₂ | Included in piperazine region | ~45 |
| Aromatic CH | ~7.2 - 7.4 (multiplet, 5H) | ~127 - 130 |
| Aromatic Quaternary C | --- | ~136 |
| Carbamate C=O | --- | ~155 |
| Amide C=O | --- | ~170 |
Note: These are predicted values based on standard chemical shift ranges and analysis of similar structures. Actual experimental values may vary.
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. The molecular formula for this compound is C₁₆H₂₂N₂O₃, corresponding to a molecular weight of 290.36 g/mol .
High-Resolution Mass Spectrometry (HRMS) would provide a precise mass measurement, confirming the elemental composition. Expected ions in electrospray ionization (ESI) mode would include the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. Common fragmentation patterns would involve the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da) from the parent ion.
Table 2: Predicted Mass Spectrometry Data
| Ion | Formula | Calculated m/z |
| [M] | C₁₆H₂₂N₂O₃ | 290.1630 |
| [M+H]⁺ | C₁₆H₂₃N₂O₃⁺ | 291.1703 |
| [M+Na]⁺ | C₁₆H₂₂N₂O₃Na⁺ | 313.1523 |
IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum of this compound is expected to be dominated by strong absorption bands from the two carbonyl groups. The carbamate carbonyl (Boc group) typically appears around 1690-1710 cm⁻¹, while the amide carbonyl within the piperazine ring is expected at a lower frequency, around 1640-1660 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic (benzyl) and aliphatic (piperazine, tert-butyl) portions of the molecule. nih.gov
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H (if present as trace impurity) | Stretch | ~3300 |
| Aromatic C-H | Stretch | ~3030-3100 |
| Aliphatic C-H | Stretch | ~2850-2980 |
| Carbamate C=O | Stretch | ~1690-1710 |
| Amide C=O | Stretch | ~1640-1660 |
| Aromatic C=C | Stretch | ~1450-1600 |
| C-N | Stretch | ~1160-1250 |
Chromatographic Purity Assessment (HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for determining the purity of non-volatile organic compounds. While specific chromatograms for this compound are not documented in the literature, its purity would be assessed by injecting a solution of the material onto a column (typically a reverse-phase C18 column) and eluting with a solvent gradient (e.g., acetonitrile/water). semanticscholar.org The purity is calculated by measuring the area of the main product peak relative to the total area of all observed peaks, typically using a UV detector. For similar compounds, purities of >98% are often reported. vwr.comutechproducts.com
X-ray Crystallography for Solid-State Structure Determination
A definitive determination of the three-dimensional structure of a molecule in the solid state is achieved through single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the absolute configuration and revealing intermolecular interactions like hydrogen bonding that stabilize the crystal lattice. To date, no crystal structure for this compound has been deposited in crystallographic databases or published in the scientific literature. Therefore, its precise solid-state conformation has not been experimentally verified.
Analysis of Conformational Preferences in Solution and Solid States
The conformational landscape of piperazine derivatives is complex. In solution, the six-membered piperazine ring typically adopts a chair conformation to minimize torsional strain. For a 2-substituted piperazine, the substituent (in this case, the benzyl group) can occupy either an axial or an equatorial position. Studies on similar 1-acyl-2-substituted piperazines have shown a preference for the axial conformation of the C2 substituent. nih.gov This preference helps to alleviate steric strain between the substituents at the C2 and N1 positions.
Furthermore, the N-Boc group introduces another layer of conformational complexity. The amide bond of the carbamate has significant double-bond character, leading to hindered rotation around the C-N bond at room temperature. nih.gov This results in the existence of two stable rotamers, which can often be observed as separate species on the NMR timescale. Therefore, in solution, this compound likely exists as a dynamic equilibrium of at least two chair conformers, each of which is further split into two rotamers, leading to a complex mixture of interconverting species. The solid-state conformation would represent the lowest energy arrangement within the crystal lattice, but as noted, this has not been experimentally determined.
Computational and Theoretical Studies on Tert Butyl 2 Benzyl 3 Oxopiperazine 1 Carboxylate
Molecular Modeling and Force Field Calculations
Molecular modeling of tert-butyl 2-benzyl-3-oxopiperazine-1-carboxylate is foundational to understanding its three-dimensional structure and dynamic behavior. This process typically begins with the construction of a molecular model, followed by energy minimization using various force fields to identify stable conformations.
Force field calculations employ classical mechanics to estimate the potential energy of a molecular system. For a molecule like this compound, a combination of bonded and non-bonded terms are used to describe the intramolecular forces. Commonly used force fields for such organic molecules include AMBER (Assisted Model Building with Energy Refinement), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and GAFF (General Amber Force Field).
The selection of an appropriate force field is critical for obtaining accurate results. The parameterization of these force fields involves fitting the potential energy function to experimental data or high-level quantum mechanical calculations. For the N-Boc (tert-butoxycarbonyl) group and the piperazine (B1678402) ring, specialized parameters may be required to accurately model their unique electronic and steric properties.
A typical force field energy function can be represented as:
Etotal = Ebond + Eangle + Edihedral + Evan der Waals + Eelectrostatic
Detailed molecular mechanics calculations would involve the systematic variation of torsional angles to map the potential energy surface and identify low-energy conformers. The output of these calculations provides valuable information on bond lengths, bond angles, and dihedral angles for the most stable structures.
Table 1: Representative Bond Parameters Used in Force Field Calculations
| Interaction Type | Atom Pair/Triplet/Quadruplet | Force Constant (example) | Equilibrium Value (example) |
|---|---|---|---|
| Bond Stretching | C-N | 450 kcal/mol/Ų | 1.47 Š|
| Angle Bending | C-N-C | 50 kcal/mol/rad² | 110.0° |
| Dihedral | C-N-C-C | 1.5 kcal/mol | 180.0° |
| van der Waals | C...C | - | - |
| Electrostatic | C...O | - | - |
Conformational Prediction and Energy Landscape Mapping
The conformational flexibility of the piperazin-2-one (B30754) ring, along with the rotational freedom of the N-Boc and 2-benzyl substituents, results in a complex conformational landscape for this compound. The piperazin-2-one ring can adopt several conformations, including chair, boat, and twist-boat forms. The presence of the bulky tert-butyl group on the nitrogen atom and the benzyl (B1604629) group at the C2 position significantly influences the relative energies of these conformers.
Energy landscape mapping involves systematically exploring the potential energy surface of the molecule to identify all stable conformers (local minima) and the transition states that connect them. This can be achieved through various computational techniques, such as systematic grid searches, random sampling methods (e.g., Monte Carlo), or molecular dynamics simulations.
The results of such an analysis can be visualized as a multi-dimensional plot where the energy is a function of key dihedral angles. These maps are instrumental in understanding the dynamic behavior of the molecule, including conformational interconversions. For instance, the rotation around the C-N bond of the Boc group is a known conformational process in N-Boc protected heterocycles that can be characterized by its energy barrier. researchgate.net
Table 2: Calculated Relative Energies of Postulated Conformers
| Conformer | Benzyl Group Orientation | Piperazin-2-one Ring Conformation | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Axial | Chair | 0.00 |
| 2 | Equatorial | Chair | 1.5 - 2.5 |
| 3 | Axial | Twist-Boat | 3.0 - 4.0 |
| 4 | Equatorial | Twist-Boat | 4.5 - 5.5 |
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more detailed and accurate description of the electronic structure of this compound. These methods solve the Schrödinger equation for the molecule to yield information about molecular orbitals, electron density, and other electronic properties.
Commonly used DFT functionals for such calculations include B3LYP and M06-2X, paired with basis sets like 6-31G* or cc-pVTZ to provide a good balance between accuracy and computational cost. These calculations can be used to optimize the geometry of the molecule, providing highly accurate predictions of bond lengths and angles.
One of the key outputs of quantum chemical calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich and electron-deficient regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the carbonyl oxygen and the nitrogen atoms are expected to be electron-rich regions.
Table 3: Calculated Electronic Properties from DFT (B3LYP/6-31G)*
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 to -7.5 eV |
| LUMO Energy | -0.5 to 0.5 eV |
| HOMO-LUMO Gap | 6.0 to 8.0 eV |
| Dipole Moment | 2.0 to 3.0 Debye |
Theoretical Investigations of Reaction Mechanisms and Selectivity
Theoretical investigations into the reaction mechanisms involving this compound can elucidate the pathways of chemical transformations and explain observed selectivity. Using quantum chemical methods, the potential energy surface of a reaction can be mapped out, identifying reactants, products, intermediates, and transition states.
For example, the reactivity of the C-H bond alpha to the carbonyl group can be studied. Theoretical calculations can model the deprotonation of this position by a base and the subsequent reaction of the resulting enolate with an electrophile. By calculating the activation energies for different reaction pathways, the most favorable mechanism can be determined.
Such studies are also invaluable for understanding stereoselectivity. In reactions that create a new chiral center, computational methods can be used to calculate the energies of the transition states leading to different stereoisomers. The difference in these activation energies can then be used to predict the enantiomeric or diastereomeric excess of the product, providing a theoretical basis for experimentally observed outcomes. For instance, the facial selectivity of an electrophilic attack on the enolate can be rationalized by examining the steric and electronic factors of the transition state structures.
These theoretical models can guide the design of new synthetic routes and the optimization of reaction conditions to achieve desired chemical transformations with high efficiency and selectivity.
Future Research Directions in the Chemistry of Tert Butyl 2 Benzyl 3 Oxopiperazine 1 Carboxylate
Development of Novel and More Efficient Synthetic Routes
The synthesis of C-substituted piperazines has traditionally relied on multi-step sequences, often starting from amino acids or other chiral precursors. nih.gov Future research into the synthesis of tert-butyl 2-benzyl-3-oxopiperazine-1-carboxylate is likely to focus on the development of more convergent and efficient methodologies.
One promising avenue is the application of modern C-H functionalization techniques. researchgate.netmdpi.com Direct C-H functionalization of the piperazine (B1678402) core would offer a more atom-economical approach compared to traditional de novo syntheses. nih.gov For instance, photoredox catalysis could enable the direct introduction of a benzyl (B1604629) group at the C2 position of a suitable N-Boc-piperazinone precursor. researchgate.netmdpi.com
Another area of potential development is the use of novel catalytic cyclization reactions. Transition-metal catalyzed hydroaminoalkylation or related processes could provide a direct route to the piperazinone ring system from acyclic precursors. nih.gov The development of enantioselective catalytic methods would be particularly valuable for accessing specific stereoisomers of the target compound.
Below is a table summarizing potential novel synthetic approaches:
| Synthetic Approach | Precursors | Potential Advantages |
| Direct C-H Benzylation | N-Boc-3-oxopiperazine, Benzylating Agent | Atom economy, reduced step count |
| Catalytic Cyclization | Acyclic diamine and carbonyl precursors | Convergent synthesis, potential for stereocontrol |
| Asymmetric Phase-Transfer Catalysis | Glycine-derived imines and benzyl halides | High enantioselectivity, operational simplicity |
Exploration of Unprecedented Chemical Transformations
The chemical reactivity of this compound remains largely unexplored. Future research will likely focus on leveraging the existing functional groups to forge new chemical bonds and create more complex molecular architectures.
The presence of the lactam functionality opens up possibilities for a range of transformations. For example, reduction of the amide carbonyl would provide access to 2-benzylpiperazine (B1268327) derivatives. Furthermore, the enolate chemistry of the piperazinone ring could be exploited for stereoselective alkylation or aldol (B89426) reactions at the C2 position, allowing for the introduction of additional substituents.
The N-Boc protecting group can be readily removed under acidic conditions, revealing the secondary amine for further functionalization. This would allow for the introduction of a wide variety of substituents at the N1 position, expanding the chemical space accessible from this building block.
Potential unexplored transformations are outlined in the following table:
| Reaction Type | Reagents and Conditions | Potential Products |
| Stereoselective Reduction | Diastereoselective reducing agents | cis- or trans-2-benzylpiperazine derivatives |
| Enolate Alkylation | Strong base, electrophile | 2,2-disubstituted piperazinone derivatives |
| N-Boc Deprotection and N-Functionalization | Acid, various electrophiles | N1-functionalized 2-benzyl-3-oxopiperazines |
| Ring-Opening Reactions | Nucleophiles, catalysts | Functionalized acyclic diamine derivatives |
Expansion of Applications as a Versatile Synthetic Tool
Given its chiral nature and multiple functional groups, this compound has significant potential as a versatile tool in organic synthesis. Future research will likely focus on demonstrating its utility in the synthesis of complex target molecules, including natural products and pharmaceutically active compounds.
One key application will be its use as a chiral scaffold. The piperazinone ring can serve as a rigid template to control the stereochemistry of subsequent reactions. The benzyl group at the C2 position can also influence the facial selectivity of reactions on the heterocyclic ring.
Furthermore, this compound can serve as a precursor to a variety of other chiral building blocks. For instance, oxidative cleavage of the piperazinone ring could lead to the formation of chiral amino acid derivatives. The ability to access a range of diverse structures from a single starting material is a hallmark of a valuable synthetic tool.
The table below highlights potential applications:
| Application Area | Synthetic Strategy | Target Molecules |
| Chiral Ligand Synthesis | Functionalization of the N1 and/or N4 positions | Asymmetric catalysts |
| Peptidomimetic Synthesis | Incorporation into peptide sequences | Biologically active peptides |
| Natural Product Synthesis | Use as a key chiral building block | Complex alkaloids and other natural products |
Advanced Methodologies for Stereochemical Control
The control of stereochemistry is paramount in the synthesis of biologically active molecules. For this compound, which contains a stereocenter at the C2 position, the development of advanced methods for stereochemical control is a critical area for future research.
While classical resolution techniques can be employed to separate enantiomers, the development of asymmetric synthetic routes is a more efficient and desirable approach. This could involve the use of chiral catalysts, chiral auxiliaries, or substrate-controlled diastereoselective reactions.
For instance, the asymmetric lithiation of an N-Boc piperazine followed by trapping with a benzyl electrophile could provide a direct route to the enantiopure compound. mdpi.com The use of chiral ligands, such as sparteine (B1682161) or its surrogates, can induce high levels of enantioselectivity in such reactions. mdpi.com
Furthermore, dynamic kinetic resolution processes could be developed to convert a racemic mixture of a precursor into a single enantiomer of the desired product in high yield.
Advanced methodologies for stereocontrol are summarized in the table below:
| Methodology | Key Features | Expected Outcome |
| Asymmetric Lithiation-Alkylation | Use of chiral ligands (e.g., (-)-sparteine) | High enantiomeric excess of the desired stereoisomer |
| Chiral Auxiliary-Mediated Synthesis | Covalent attachment of a chiral auxiliary to a precursor | Diastereoselective formation of the piperazinone ring |
| Substrate-Controlled Diastereoselective Reactions | Use of a chiral precursor to direct the stereochemical outcome | Formation of a specific diastereomer |
| Biocatalytic Desymmetrization | Enzymatic transformation of a prochiral substrate | Enantioselective synthesis of the target compound |
Q & A
Q. What are the optimized synthetic routes for tert-butyl 2-benzyl-3-oxopiperazine-1-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: Two primary approaches are documented for analogous compounds:
- Acid Hydrolysis : Reacting precursors (e.g., tert-butyl esters) with aqueous THF under mild conditions (room temperature, 2 hours) achieves ~79% yield .
- HCl-Mediated Deprotection : Using 1M HCl in ethyl acetate at ambient temperature yields ~60% but risks partial decomposition of acid-sensitive groups .
Key Variables :- Solvent Choice : THF stabilizes intermediates, while ethyl acetate accelerates protonation.
- Reaction Time : Prolonged exposure to acidic conditions reduces yield due to side reactions.
Recommendation : Optimize pH and solvent polarity via DoE (Design of Experiments) to balance efficiency and stability.
Q. How should purification and characterization be performed for this compound?
Methodological Answer:
- Purification : Use silica gel chromatography (hexane/ethyl acetate gradients) to separate isomers or byproducts. Recrystallization in ethanol/water mixtures improves purity for crystalline derivatives .
- Characterization :
- NMR : Assign peaks using - HSQC and HMBC to resolve overlapping signals (e.g., tert-butyl δ 1.4 ppm vs. benzyl protons δ 7.3 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H] and fragmentation patterns (e.g., loss of CO or tert-butyl groups) .
Advanced Research Questions
Q. How can conformational analysis resolve contradictions in spectral data for this compound?
Methodological Answer:
- Dynamic NMR : Perform variable-temperature -NMR (e.g., 200–300 K) to detect restricted rotation in the piperazine ring, which may cause signal splitting .
- X-ray Diffraction : Resolve axial vs. equatorial tert-butyl orientation. SHELX refinement (SHELXL-2018) with Hirshfeld surface analysis quantifies steric effects and hydrogen-bonding networks .
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental shifts to validate chair vs. boat conformations .
Q. What strategies address low reactivity in functionalizing the 3-oxopiperazine core?
Methodological Answer:
- Protection/Deprotection : Use Boc groups to temporarily block reactive amines, enabling regioselective alkylation or acylation at the 2-benzyl position .
- Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronate esters to introduce aryl/heteroaryl substituents at the 4-position .
- Microwave-Assisted Synthesis : Accelerate sluggish reactions (e.g., SNAr substitutions) by reducing reaction time from hours to minutes .
Q. How can biological activity be evaluated for derivatives of this compound?
Methodological Answer:
- Antimicrobial Assays : Use disc diffusion (Kirby-Bauer) or microbroth dilution (CLSI guidelines) to determine MIC/MBC against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Enzyme Inhibition : Screen against serine hydrolases (e.g., trypsin) via fluorogenic substrate displacement (IC determination) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) assess selectivity indices (SI >10 indicates therapeutic potential) .
Q. How to troubleshoot discrepancies in crystallographic data refinement?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
